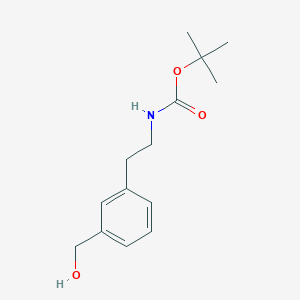
Tert-butyl 3-(hydroxymethyl)phenethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(hydroxymethyl)phenethylcarbamate is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol . It is also known by its IUPAC name, tert-butyl (3-(hydroxymethyl)phenethyl)carbamate . This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a phenethylcarbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydroxymethyl)phenethylcarbamate typically involves the reaction of tert-butyl chloroformate with 3-(hydroxymethyl)phenethylamine . The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
化学反応の分析
Types of Reactions
Tert-butyl 3-(hydroxymethyl)phenethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 3-(carboxymethyl)phenethylcarbamate.
Reduction: 3-(hydroxymethyl)phenethylamine.
Substitution: Various substituted phenethylcarbamates depending on the electrophile used.
科学的研究の応用
Tert-butyl 3-(hydroxymethyl)phenethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 3-(hydroxymethyl)phenethylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Tert-butyl 3-(hydroxymethyl)phenylcarbamate: Similar structure but lacks the phenethyl group.
Tert-butyl 3-(hydroxymethyl)benzylcarbamate: Similar structure but has a benzyl group instead of a phenethyl group.
Uniqueness
Tert-butyl 3-(hydroxymethyl)phenethylcarbamate is unique due to the presence of both a hydroxymethyl group and a phenethylcarbamate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
tert-butyl N-[2-[3-(hydroxymethyl)phenyl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-8-7-11-5-4-6-12(9-11)10-16/h4-6,9,16H,7-8,10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUBEYGFIWIUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
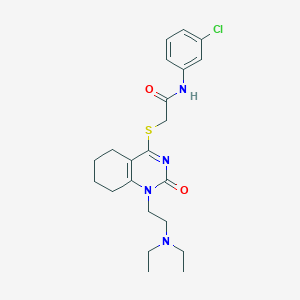
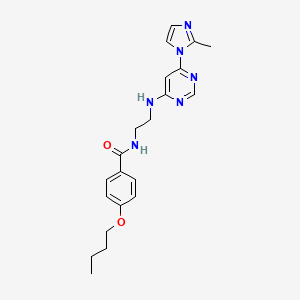
![2-(5-Oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride](/img/structure/B2834251.png)
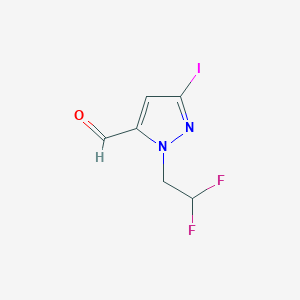
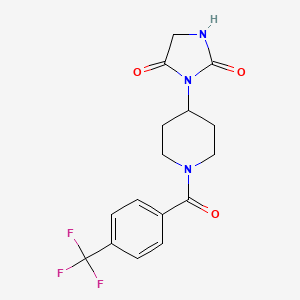
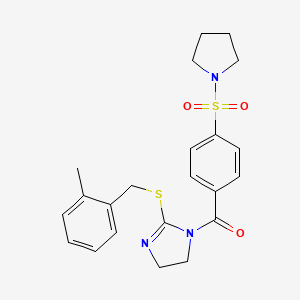
![N-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2834258.png)
![2-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2834260.png)
![[2-imino-10-methyl-1-(methylethyl)-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1, 2-a]pyrimidin-3-yl)]-N-benzylcarboxamide](/img/structure/B2834261.png)
![(2E)-3-(furan-2-yl)-N-[4-(phenylamino)phenyl]prop-2-enamide](/img/structure/B2834262.png)
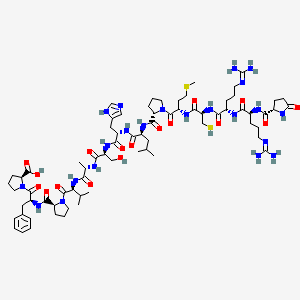
![N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2834265.png)
![N-(3-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/new.no-structure.jpg)
![N-[(4-Aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2834267.png)
